6-Methylhexahydropyrrolo[1,2-A]pyrazin-1(2H)-one
CAS No.: 21550-80-1
Cat. No.: VC15807156
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21550-80-1 |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 6-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
| Standard InChI | InChI=1S/C8H14N2O/c1-6-2-3-7-8(11)9-4-5-10(6)7/h6-7H,2-5H2,1H3,(H,9,11) |
| Standard InChI Key | CGZPESVFSPSYAE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC2N1CCNC2=O |
Introduction
Structural Characteristics and Nomenclature
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 6-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
| Canonical SMILES | CC1CCC2N1CCNC2=O | |
| Topological Polar Surface Area | 32.3 Ų | |
| Hydrogen Bond Donors | 1 |
Synthesis and Chemical Reactivity
Synthetic Routes
While explicit reaction schemes are absent in available literature, source outlines general strategies:
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Ring-closing metathesis: Potential method for forming the bicyclic framework using Grubbs catalysts.
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Lactamization: Intramolecular cyclization of linear precursors containing amine and carbonyl groups.
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Post-modification: Introduction of the methyl group via alkylation of a secondary amine intermediate.
Functionalization Reactions
The compound undergoes typical heterocyclic transformations:
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Oxidation: Selective oxidation of the pyrazine ring’s C=N bonds using agents like mCPBA could yield N-oxide derivatives.
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Reduction: Catalytic hydrogenation might further saturate the pyrazine ring, though this risks over-reduction.
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N-Alkylation: The secondary amine in the pyrrolidine ring readily reacts with alkyl halides under basic conditions.
Table 2: Common Reaction Conditions
| Reaction Type | Reagents/Conditions | Target Modification |
|---|---|---|
| Oxidation | KMnO₄, acidic aqueous solution | Introduction of hydroxyl groups |
| N-Alkylation | CH₃I, K₂CO₃, DMF | Methylation at amine site |
Physicochemical Properties
Computed Molecular Characteristics
PubChem’s computational data ( ) reveals critical parameters influencing bioavailability:
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LogP (XLogP3-AA): 0.3 indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
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Rotatable Bonds: 0 suggests conformational rigidity, advantageous for receptor binding.
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pKa Prediction: The lactam carbonyl (estimated pKa ~17) and secondary amine (pKa ~9.5) govern pH-dependent solubility.
Spectroscopic Profiles
Though experimental IR/NMR data isn’t provided, predicted features include:
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¹H NMR: Signals at δ 1.2-1.4 ppm (methyl group), δ 3.1-3.8 ppm (methylene protons adjacent to nitrogens).
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MS (EI): Molecular ion peak at m/z 154.2 with fragmentation patterns indicative of lactam ring cleavage.
Future Research Directions
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Stereoselective synthesis: Develop asymmetric routes to access enantiopure forms for pharmacological testing.
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ADMET profiling: Systematic studies on absorption, distribution, and toxicity in model organisms.
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Crystallographic studies: X-ray analysis to resolve absolute configuration and solid-state packing.
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